molecular formula C9H5F4NO2 B8272806 2-Fluoro-4-(2-nitro-vinyl)-1-trifluoromethyl-benzene

2-Fluoro-4-(2-nitro-vinyl)-1-trifluoromethyl-benzene

Cat. No. B8272806
M. Wt: 235.13 g/mol
InChI Key: KXGIKXKIECTAFC-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

2-Fluoro-4-(2-nitro-vinyl)-1-trifluoromethyl-benzene (I-47a: 2.8 g, 11.914 mmol) was reacted with chlorotrimethylsilane (10.328 g, 95.07 mmol), LiBH4 (1.03 g 47.65 mmol) and THF (40 mL). The resulting mixture was stirred at room temperature for 72 hours to afford 2.46 g of the product (100% yield), LCMS: 99.49%, m/z=208.0 (M+1)
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10.328 g
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]=[CH:9][N+:10]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:13]([F:16])([F:15])[F:14].Cl[Si](C)(C)C.[Li+].[BH4-]>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][NH2:10])[CH:5]=[CH:4][C:3]=1[C:13]([F:15])([F:16])[F:14] |f:2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)C=C[N+](=O)[O-])C(F)(F)F
Name
Quantity
10.328 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
1.03 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C(F)(F)F)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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